molecular formula C8H10BClO3 B8209125 (2-Chloro-4-(methoxymethyl)phenyl)boronic acid

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid

Cat. No.: B8209125
M. Wt: 200.43 g/mol
InChI Key: NZDMASDFCUTBJY-UHFFFAOYSA-N
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Description

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-(methoxymethyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Chloro-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both chlorine and methoxymethyl substituents, which can influence its reactivity and the properties of the resulting products. These substituents can provide additional sites for further functionalization and can affect the electronic properties of the compound .

Properties

IUPAC Name

[2-chloro-4-(methoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-13-5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMASDFCUTBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)COC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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